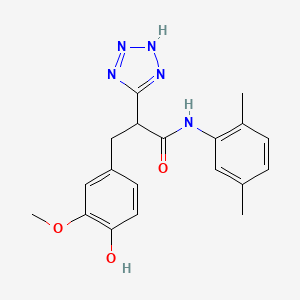

N-(2,5-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(2,5-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural features, such as tetrazole and butanamide moieties, which are known for their biological activities. For instance, the first paper discusses the synthesis of butanamides with a tetrazolylthio moiety and their gastric acid antisecretory activity . The second paper focuses on the synthesis of butanamide derivatives with oxadiazolylthio moieties as lipoxygenase inhibitors . These studies suggest that the compound may also possess interesting biological properties due to the presence of similar functional groups.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the conversion of organic acids into esters, hydrazides, and then into the desired heterocyclic thiols before final coupling with a halogenated butanamide . Although the exact synthesis of N-(2,5-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is not detailed, it is likely to involve similar synthetic strategies, such as the formation of the tetrazole ring, functionalization of the phenyl rings, and final amide coupling.

Molecular Structure Analysis

The molecular structure of compounds with tetrazole and butanamide groups is significant due to the potential for hydrogen bonding and other intermolecular interactions. The tetrazole ring is a bioisostere for the carboxylate group and can engage in similar hydrogen bonding patterns, which may be crucial for the biological activity of these compounds . The presence of substituents on the phenyl rings, such as methoxy and hydroxy groups, can also influence the compound's binding affinity and selectivity towards biological targets.

Chemical Reactions Analysis

The chemical reactivity of such compounds typically involves interactions with biological macromolecules. The tetrazole moiety can mimic the carboxylate group in enzyme active sites, potentially leading to inhibition or modulation of enzyme activity . The butanamide linkage is a common structural feature in many bioactive compounds and can be involved in the formation of hydrogen bonds with proteins. The specific reactivity of N-(2,5-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide would need to be studied in the context of its target enzymes or receptors.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their functional groups. The tetrazole ring imparts a degree of acidity, which can affect the compound's solubility and distribution within biological systems . The lipophilicity of the compound is affected by the presence of methoxy and dimethyl groups, which can enhance membrane permeability. The overall physicochemical profile of these compounds is crucial for their pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion (ADME).

Propiedades

IUPAC Name |

N-(2,5-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3/c1-11-4-5-12(2)15(8-11)20-19(26)14(18-21-23-24-22-18)9-13-6-7-16(25)17(10-13)27-3/h4-8,10,14,25H,9H2,1-3H3,(H,20,26)(H,21,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLUBBLAPBRMNRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C(CC2=CC(=C(C=C2)O)OC)C3=NNN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(furan-2-yl)-5-(2-methylbenzyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3019462.png)

![N-(2-ethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3019463.png)

![5-(4-methoxyphenyl)-3-(thiophen-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B3019466.png)

![1-[1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-yl]imidazolidin-2-one](/img/structure/B3019473.png)

![N-[(2-Methyl-6-pyrrolidin-1-ylpyridin-4-yl)methyl]prop-2-enamide](/img/structure/B3019475.png)

![8-(4-Ethoxy-3-methoxyphenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B3019477.png)

![N-(2,4-difluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B3019480.png)

![(E)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-methylphenyl)prop-2-enamide](/img/structure/B3019483.png)